N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea -

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Catalog Number: EVT-3809729
CAS Number:
Molecular Formula: C17H15ClN4O2S
Molecular Weight: 374.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

    Compound Description: This compound represents a hybrid molecule incorporating 1,3,4-thiadiazole, dichloroacetic acid, and a non-condensed pyrazoline moiety. Synthesized through a cost-effective approach, it exhibited anticancer activity in vitro against a panel of 60 cancer cell lines, following the NCI DTP protocol. []

2. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives []

    Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a benzylthio group at the 5-position and an acetamide moiety at the 2-position. The acetamide group further incorporates a 3-methoxyphenyl substituent. This study focused on their potential as tyrosine kinase inhibitors for anticancer therapy. Compound 3e, with a para-methoxy group, showed the highest inhibitory potency against PC3 and SKNMC cell lines, surpassing the activity of imatinib. Compound 3f, with an ortho-fluoro substituent, exhibited the highest cytotoxic activity against the HT29 cell line. []

3. (2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a (2R)-2-cinnamoylaminopropanamide moiety. The crystal structure revealed two independent molecules within the asymmetric unit, stabilized by N—H⋯O and N—H⋯N interactions. []

4. N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives []

    Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted at the 2-position with a 4-nitrobenzamide moiety. These derivatives were synthesized and evaluated for their antifungal activities. []

5. N-[5-(3-Pyridyl)-1, 3, 4-thiadiazol-2-yl]-N'-aroyl urea derivatives []

    Compound Description: These compounds feature a 1,3,4-thiadiazole ring substituted at the 2-position with an aroyl urea moiety. The synthesis involved reacting 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole with various aroyl isocyanates. In vitro antimicrobial assessments, using disk diffusion and broth microdilution methods according to the NCCLS M-27A protocol, revealed promising antifungal activities for these derivatives. []

6. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a 2-methoxybenzamide moiety. The crystal structure revealed a nearly planar conformation for the molecule, stabilized by intramolecular N—H⋯O hydrogen bonds. Intermolecular O—H⋯N and C—H⋯O hydrogen bonds contribute to the crystal packing. []

7. 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one []

    Compound Description: This compound incorporates a 1,3,4-thiadiazole ring linked to a thiazolidin-4-one ring. The crystal structure analysis revealed an envelope conformation for the thiazolidinone ring and a nearly coplanar arrangement between the 4-methoxyphenyl ring and the thiadiazole ring. The structure is stabilized by intramolecular C—H⋯S, C—H⋯N, and C—H⋯Cl hydrogen bonds and intermolecular C—H⋯O hydrogen bonds. []

8. N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a 3,5-dimethylbenzamide moiety. The crystal structure analysis revealed intermolecular N—H⋯N hydrogen bonds contributing to the formation of centrosymmetric dimers. []

9. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one []

    Compound Description: This compound incorporates a 1,3,4-thiadiazole ring linked to a thiazolidin-4-one ring. The crystal structure analysis revealed a twist conformation for the thiazolidinone ring. The 4-methoxyphenyl ring is nearly perpendicular to the thiadiazole ring, while the 4-fluorophenyl ring is almost coplanar with it. C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds contribute to the crystal structure. []

10. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives []

    Compound Description: This series of 1,3,4-thiadiazole derivatives includes benzamide (4a-4f) and benzothioamide (5a-5f) derivatives bearing halogen (Cl, F) substituents. They were synthesized and assessed for their in vitro anticancer properties against PC3, HT-29, and SKNMC cancer cell lines using the MTT assay. These derivatives demonstrated potent cytotoxic activity, with some exhibiting equal or even higher potency than doxorubicin. []

11. 1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea []

    Compound Description: This compound features a 1,3,4-thiadiazol ring substituted at the 2-position with a urea linkage. The molecule exhibits a planar conformation, except for the F atoms and methyl H atoms. Intermolecular N—H⋯N hydrogen bonding leads to the formation of centrosymmetric supramolecular R22(8) dimers. []

12. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives []

    Compound Description: This series of compounds consists of novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and 4-[(3-substituted)thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides. They were synthesized from 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (sulfamethizole). Anticancer activity evaluation against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines revealed compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) as the most potent in the series. []

13. N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives []

    Compound Description: This series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives was designed and synthesized for in vitro evaluation of their human carbonic anhydrase (hCA) inhibition potential. The study focused on isoforms hCA I, II, VII, and XII, with acetazolamide (AAZ) as the reference compound. While most compounds exhibited weak inhibition against the tested isoforms, compound 15 showed modest inhibition against hCA I and hCA VII, while compounds 19 and 25 exhibited moderate inhibition against hCA II. []

14. 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea []

    Compound Description: This compound features a 1,3,4-thiadiazol ring substituted at the 2-position with a urea linkage. The structure exhibits a planar conformation for the urea linkage due to an intramolecular N—H⋯O hydrogen bond. The thiadiazole and pyridine rings are nearly coplanar, with intermolecular N—H⋯O hydrogen bonds linking molecules into centrosymmetric R22(8) dimers. []

15. 2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives []

    Compound Description: This series of 1,3,4-thiadiazole derivatives focuses on inducing apoptosis through the caspase pathway as a potential anticancer strategy. The study investigated their in vitro anticancer activities against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines, comparing their effects to doxorubicin using MTT assays. The research also explored the activation of caspases 3, 8, and 9 to understand the mechanism of apoptosis induction. Compounds 4b (3-Cl) and 4c (4-Cl) exhibited the most significant caspase activation, enhancing the activity of caspases 3 and 9 in the MCF7 cell line. []

16. N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide []

    Compound Description: This compound features a 1,3,4-thiadiazol ring substituted with a benzylthio group at the 5-position and an acetamide moiety at the 2-position. The acetamide group incorporates a 4-(trifluoromethyl)phenyl substituent. Evaluation of its anticancer activity against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines using the MTT assay revealed that it exhibited better activity against MDA compared to PC3 and U87. []

17. N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas []

    Compound Description: This series of compounds features a 1,3,4-thiadiazol ring substituted at the 2-position with a urea linkage connected to an aryl group. They were designed and synthesized to investigate their biological activity. The crystal structure of compound 3f provided structural information about this class of compounds. Preliminary bioassays revealed promising cytokinin activity for these compounds. []

18. N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas [], []

    Compound Description: This series of cyclopropanecarbonyl thiourea derivatives was designed and synthesized as potential ketol-acid reductoisomerase (KARI) inhibitors. These compounds feature a 1,3,4-thiadiazol ring substituted at the 2-position with a thiourea linkage connected to a cyclopropylformyl group. Notably, the 5-butyl substituted (3e) and 3-pyridinyl substituted (3n) compounds exhibited 100% KARI inhibition at a concentration of 100 μg/mL. Structure-activity relationship studies revealed that derivatives with longer chains had higher KARI inhibitory activity. [], []

19. N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas []

    Compound Description: These compounds feature a 1,3,4-thiadiazol ring substituted at the 2-position with a urea linkage connected to a substituted phenyl ring. They were synthesized by reacting 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole with various aroylazides, prepared via a one-pot procedure. Preliminary biological activity tests indicated good plant-growth regulating activity for some of these compounds. []

20. N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1, 2, 4-triazol-3-yl) amino) acetamide derivatives []

    Compound Description: This series of N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1, 2, 4-triazol-3-yl) amino) acetamide derivatives was synthesized and evaluated for anticonvulsant activity using the PTZ-induced convulsions method. These compounds feature a 1,3,4-thiadiazol ring linked to a triazole ring through an acetamide bridge. Notably, compound D-III exhibited the highest percentage of protection (80%) at a dose of 20 mg/kg compared to the control group. []

21. 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its transition metal complexes [],[23]

    Compound Description: This compound, 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, serves as a ligand for various transition metal ions, including Co(III), Fe(III), Cr(III), Cu(II), and Ni(II). These complexes were characterized using spectroscopic techniques such as IR, 1H NMR, and Mass spectrometry, along with elemental analysis and molar conductance measurements. The studies suggest that the ligand acts as a bidentate chelator, coordinating to the metal ions through the sulfonamide oxygen and thiadiazole nitrogen atoms. [],[23]

22. Catena-poly[(1-(4-fluorophenyl)-N–(5-((trimethylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine] (C12H14FN3S2Sn)n []

    Compound Description: This polymeric compound features a 1,3,4-thiadiazole ring with a (trimethylstannyl)thio substituent at the 5-position and a methanimine group at the 2-position. The crystal structure of this compound was determined using X-ray diffraction, revealing its polymeric nature and providing valuable structural information. []

23. Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides []

    Compound Description: This study focused on synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides from sulfamethizole and evaluating their inhibitory activity against carbonic anhydrase I and II. These compounds feature a 1,3,4-thiadiazole ring linked to a benzenesulfonamide moiety through a urea or thiourea bridge. The synthesized compounds exhibited higher inhibitory activity against human cytosolic CA I and CA II compared to the clinically used acetazolamide. []

24. 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a urea linkage connected to a 4-chlorophenyl group. The crystal structure analysis revealed that the 1,3,4-thiadiazole ring is nearly coplanar with the benzene and phenyl rings. The styryl moiety adopts an E configuration, and intermolecular N—H⋯N and C—H⋯O hydrogen bonds contribute to the formation of supramolecular ribbons in the crystal structure. []

25. 1-(4-Bromo­benzo­yl)-3-(5-trifluoro­methyl-1,3,4-thia­diazol-2-yl)urea []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a urea linkage connected to a 4-bromobenzoyl group. The crystal structure analysis revealed two independent molecules in the asymmetric unit, each exhibiting a nearly planar urea linkage due to intramolecular N—H⋯O hydrogen bonds. Intermolecular hydrogen bonds, both classical NH-donor and non-classical CH-donor types, stabilize the crystal structure. []

26. 1-(4-Chlorophenyl)-3-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a urea linkage connected to a 4-chlorophenyl group. The crystal structure analysis revealed a nearly planar molecular structure. Intermolecular N-H…N hydrogen bonds, weak non-classical C-H…Y (Y = N, O, and Cl) hydrogen bonds, and π-π interactions contribute to the crystal packing. Biological evaluation indicated good fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. []

27. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid []

    Compound Description: This compound features a 1,3,4-thiadiazole ring linked to a triazole ring and a benzenesulfonic acid moiety. Its synthesis involved an unexpected ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide under acidic conditions. The compound demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

28. (2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a succinamide moiety connected to a 4-chlorophenyl group. The crystal structure analysis revealed a nearly coplanar arrangement between the phenyl ring and the thiadiazole ring. Intermolecular O—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds contribute to the formation of a three-dimensional network in the crystal structure. []

29. N-[(3-Methyl-5-phenoxy-1-phenylpyrazol-4-yl)carbonyl]-N′-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a thiourea linkage connected to a (3-methyl-5-phenoxy-1-phenylpyrazol-4-yl)carbonyl group. The crystal structure analysis revealed two intramolecular N—H⋯O hydrogen bonds and a disordered propyl chain. []

30. (S)‐Diethyl {(4‐fluorophenyl)[5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐ylamino]methyl}phosphonate []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with an amino group connected to a chiral phosphonate moiety. The crystal structure analysis revealed planar thiadiazole and benzene rings, with the thiadiazole ring slightly twisted relative to the adjacent benzene ring. Intermolecular N—H⋯O hydrogen bonds and a weak intramolecular C—H⋯S hydrogen bond contribute to the crystal packing. []

31. N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted at the 2-position with an acetamide group. The crystal structure analysis revealed two independent molecules in the asymmetric unit, each exhibiting an envelope conformation for the thiadiazole ring. Intermolecular N—H⋯O and C—H⋯O interactions stabilize the crystal packing. []

32. N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines []

    Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted at the 2-position with an acylated amine group. The synthesis involved reacting 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-amine with various symmetrical acid anhydrides. Molecular docking studies and biological evaluations revealed promising antibacterial and antifungal activities for these compounds. []

33. N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate []

    Compound Description: This compound features a 1,3,4-thiadiazole ring connected to an indole ring and a pyrazole ring. The crystal structure analysis revealed the molecule's conformation and intermolecular interactions, including hydrogen bonds with the dimethylformamide solvent molecule. []

Properties

Product Name

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C17H15ClN4O2S/c1-24-14-4-2-3-13(10-14)19-16(23)20-17-22-21-15(25-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23)

InChI Key

FHVLHRFWGZBUNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.